5-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-4-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-2-21-12-9-7-11(8-10-12)15-18-19-16(22)20(15)14-6-4-3-5-13(14)17/h3-10H,2H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAGSXQDALKPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-ethoxybenzohydrazide with 2-fluorobenzaldehyde in the presence of a suitable catalyst to form the corresponding hydrazone. This intermediate is then cyclized using a thiolating agent, such as thiourea, under acidic or basic conditions to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
S-Alkylation Reactions
The thiol group undergoes nucleophilic substitution with alkyl halides or other electrophilic agents. For example, reaction with bromoacetophenone derivatives in the presence of cesium carbonate yields S-alkylated products:
Reaction Example:
| Alkylating Agent (R-X) | Product | Yield | Conditions |
|---|---|---|---|
| Bromoacetophenone | 2-((Triazolyl)thio)-1-phenylethanone | 85% | Reflux, 6 hrs |
| Methyl iodide | S-Methyl derivative | 78% | RT, 2 hrs |
Mechanism: Deprotonation of the thiol group by a base (e.g., Cs
CO
) generates a thiolate ion, which attacks the electrophilic carbon of the alkyl halide.
Oxidation Reactions
The thiol group oxidizes to disulfides or sulfonic acids under controlled conditions:
Reaction Pathways:
-
Disulfide Formation:
Conditions: H
O
(30%), RT, 12 hrs. -
Sulfonic Acid Formation:
Conditions: Acidic KMnO
, heat.
Key Data:
-
Disulfide yields: 60–75%.
-
Over-oxidation to sulfonic acids requires strong oxidants and elevated temperatures.
Nucleophilic Substitution on the Triazole Ring
The NH positions of the triazole ring react with electrophiles. For example, alkylation at N-1 or N-2:
Reaction Example:
| Substitution Site | Product | Yield | Reference |
|---|---|---|---|
| N-1 | 1-Methyl-4H-triazole-3-thiol | 65% | |
| N-2 | 2-Methyl-4H-triazole-3-thiol | 58% |
Note: Steric effects from the 4-ethoxyphenyl and 2-fluorophenyl groups may influence regioselectivity.
Coupling Reactions
The thiol group participates in cross-coupling to form hybrid molecules. For example:
Eschenmoser Coupling:
Application: This reaction generates structurally complex derivatives with potential antimicrobial activity .
Condensation with Carbonyl Compounds
The thiol group reacts with aldehydes or ketones to form thioacetals or thioketals:
Reaction Example:
Conditions: Acid catalysis, reflux .
Complexation with Metal Ions
The sulfur and nitrogen atoms coordinate to transition metals:
| Metal Salt | Complex Type | Application |
|---|---|---|
| Cu(II) acetate | Cu(II)-triazole | Catalytic oxidation |
| Fe(III) chloride | Fe(III)-triazole | Magnetic materials |
Stoichiometry: Typically 1:1 (metal:ligand).
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
Example: Hybridization with fluoroquinolones:
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of 1,2,4-triazole derivatives, including 5-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol. Research indicates that compounds with a triazole core exhibit significant activity against various bacterial strains.
Case Study: Antibacterial Efficacy
A study demonstrated that derivatives of 1,2,4-triazoles showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa . The incorporation of specific substituents on the triazole ring has been shown to enhance antibacterial efficacy.
Antituberculosis Activity
Triazole compounds have also been investigated for their antituberculosis properties. For example, certain derivatives have shown promising results against drug-resistant strains of Mycobacterium tuberculosis. The modifications on the triazole scaffold can significantly influence their bioactivity .
Nonlinear Optical Properties
The unique structural characteristics of triazoles make them suitable candidates for applications in material science, particularly in nonlinear optics. Research has indicated that triazole derivatives can exhibit significant nonlinear optical properties which are valuable for photonic applications .
Synthesis of Novel Materials
The versatility of the triazole framework allows for the synthesis of novel materials with tailored properties for specific applications in electronics and photonics. The ability to modify the substituents on the triazole ring facilitates the design of materials with desired optical and electronic characteristics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The ethoxy and fluorophenyl substituents may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,2,4-triazole-3-thiol: Lacks the ethoxy and fluorophenyl substituents, resulting in different chemical and biological properties.
5-(4-methoxyphenyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains methoxy and chlorophenyl substituents, which may alter its reactivity and applications.
5-(4-ethoxyphenyl)-4-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol:
Uniqueness
5-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both ethoxy and fluorophenyl groups enhances its versatility in various chemical reactions and its potential as a therapeutic agent.
Biological Activity
5-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting key studies, findings, and potential applications.
The compound's IUPAC name is this compound, with a molecular formula of C16H14FN3OS. It has a molecular weight of 301.36 g/mol and is characterized by the presence of a triazole ring and a thiol group which are critical for its biological activity .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazole derivatives, including this compound. The following table summarizes key findings from relevant research:
| Study | Microorganism | MIC (µg/mL) | Activity |
|---|---|---|---|
| Study 1 | Escherichia coli | 31.25 - 62.5 | Active |
| Study 1 | Staphylococcus aureus | 31.25 - 62.5 | Active |
| Study 1 | Pseudomonas aeruginosa | 31.25 - 62.5 | Active |
| Study 1 | Candida albicans | 62.5 - 125 | Active |
In a study published in the Ukrainian Journal of Pharmacy, it was reported that S-substituted derivatives of triazole-3-thiols exhibited significant antimicrobial activity against various strains at concentrations ranging from 31.25 to 125 µg/mL . The presence of substituents on the sulfur atom did not significantly alter the antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has also been explored. A study focused on derivatives of triazole-3-thiol demonstrated their cytotoxic effects against several cancer cell lines including melanoma and breast cancer cells. The most notable findings include:
- Compounds showed increased cytotoxicity against melanoma cell line IGR39.
- Selectivity towards cancer cells was observed with some derivatives inhibiting cell migration effectively.
The research indicates that modifications in the chemical structure can enhance selectivity and potency against cancer cells .
Structure-Biological Activity Relationship
The relationship between the chemical structure and biological activity has been extensively studied in triazole derivatives. Variations in substituents such as fluorophenyl groups significantly influence both antimicrobial and anticancer activities. For example, compounds with electron-withdrawing groups often exhibited enhanced activity compared to their counterparts with electron-donating groups .
Case Studies
Case Study: Antimicrobial Efficacy
A comprehensive evaluation of several triazole derivatives revealed that compounds similar to this compound had promising results against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). The study highlighted the potential for these compounds to be developed into effective therapeutic agents .
Case Study: Cancer Cell Selectivity
Research involving various triazole derivatives indicated that modifications at specific positions on the triazole ring could lead to significant increases in selectivity for cancer cells over normal cells. This selectivity is crucial for minimizing side effects during treatment .
Q & A
Q. What are the optimized synthetic routes for 5-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the triazole ring via cyclization of thiosemicarbazide intermediates under reflux conditions (ethanol or methanol, 60–80°C).
- Step 2 : Introduction of the 4-ethoxyphenyl and 2-fluorophenyl substituents via nucleophilic substitution or condensation reactions.
- Catalysts : Acidic/basic catalysts (e.g., HCl or KOH) improve reaction efficiency, achieving yields of 65–85% .
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., ethoxy group at δ 1.35 ppm for CH, δ 4.02 ppm for OCH) and triazole ring protons (δ 8.1–8.5 ppm) .
- IR Spectroscopy : Thiol (-SH) stretch at ~2550 cm and triazole C=N stretches at 1500–1600 cm .
- X-ray Crystallography : Resolves spatial arrangement of substituents, confirming steric effects on biological activity .
Q. How can researchers address solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Derivatization : Convert the thiol (-SH) group to a disulfide (-S-S-) or sulfonate (-SOH) to improve hydrophilicity .
Q. What purification methods are effective for isolating this compound?
- Recrystallization : Ethanol/water (1:3 ratio) achieves high purity for initial characterization .
- Chromatography : Flash chromatography with gradient elution (ethyl acetate:hexane 30–70%) removes byproducts like unreacted phenyl precursors .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Density Functional Theory (DFT) : Calculates electron distribution (e.g., HOMO-LUMO gaps) to predict reactivity and interaction with biological targets (e.g., enzyme active sites) .
- PASS Online : Predicts antimicrobial or anticancer activity based on structural similarity to known triazole derivatives (probability scores >0.7 indicate high confidence) .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial tests) and ensure consistent cell lines/pH conditions .
- Purity Verification : Use HPLC-MS to rule out impurities (e.g., unreacted aldehydes) that may skew results .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent Variation : Replace the ethoxy group with methoxy or chloro groups to assess impact on lipophilicity and target binding .
- Bioisosteric Replacement : Substitute the fluorophenyl group with thiophene to enhance metabolic stability while retaining activity .
Q. What methods evaluate the compound’s stability under physiological conditions?
- Thermogravimetric Analysis (TGA) : Determines thermal degradation patterns (e.g., decomposition >200°C indicates shelf stability) .
- pH-Dependent Stability Tests : Incubate in simulated gastric fluid (pH 1.2) and blood (pH 7.4) for 24 hours; monitor via UV-Vis spectroscopy for degradation .
Q. How can synergistic effects with other drugs be quantified?
- Combination Index (CI) : Use the Chou-Talalay method to calculate synergism (CI <1) in antimicrobial or anticancer assays .
- Isobolographic Analysis : Plot dose-response curves to identify non-additive interactions .
Q. What in silico tools assess potential toxicity risks?
- ADMET Prediction : Tools like SwissADME predict hepatotoxicity (CYP450 inhibition) and blood-brain barrier permeability .
- Molecular Docking : Simulate binding to hERG channels to assess cardiotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
